Cas no 2171148-33-5 (methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate)

Methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate is a chiral intermediate with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features include a stereogenic center at the 3-position, an ester functionality, and a 5-bromo-substituted thiazole ring, offering versatility in further derivatization. The bromo-thiazole moiety enhances reactivity in cross-coupling reactions, while the methyl ester group facilitates straightforward hydrolysis or transesterification. The (R)-configuration ensures enantioselective applications, making it valuable for producing optically active compounds. This compound is particularly useful in the synthesis of bioactive molecules, where precise stereochemistry and functional group compatibility are critical. Its stability and well-defined reactivity profile make it a reliable building block in medicinal chemistry.
methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate structure
2171148-33-5 structure
商品名:methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate
CAS番号:2171148-33-5
MF:C7H9BrN2O2S
メガワット:265.127559423447
CID:5937127
PubChem ID:165794395

methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate 化学的及び物理的性質

名前と識別子

    • methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate
    • 2171148-33-5
    • EN300-1284301
    • インチ: 1S/C7H9BrN2O2S/c1-12-6(11)2-4(9)7-10-3-5(8)13-7/h3-4H,2,9H2,1H3/t4-/m1/s1
    • InChIKey: QRBHKRVXVGGRSB-SCSAIBSYSA-N
    • ほほえんだ: BrC1=CN=C([C@@H](CC(=O)OC)N)S1

計算された属性

  • せいみつぶんしりょう: 263.95681g/mol
  • どういたいしつりょう: 263.95681g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 193
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 93.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.7

methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1284301-1.0g
methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate
2171148-33-5
1g
$0.0 2023-06-07
Enamine
EN300-1284301-10000mg
methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate
2171148-33-5
10000mg
$4236.0 2023-10-01
Enamine
EN300-1284301-2500mg
methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate
2171148-33-5
2500mg
$1931.0 2023-10-01
Enamine
EN300-1284301-50mg
methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate
2171148-33-5
50mg
$827.0 2023-10-01
Enamine
EN300-1284301-100mg
methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate
2171148-33-5
100mg
$867.0 2023-10-01
Enamine
EN300-1284301-5000mg
methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate
2171148-33-5
5000mg
$2858.0 2023-10-01
Enamine
EN300-1284301-500mg
methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate
2171148-33-5
500mg
$946.0 2023-10-01
Enamine
EN300-1284301-1000mg
methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate
2171148-33-5
1000mg
$986.0 2023-10-01
Enamine
EN300-1284301-250mg
methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate
2171148-33-5
250mg
$906.0 2023-10-01

methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate 関連文献

methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoateに関する追加情報

Introduction to Methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate (CAS No. 2171148-33-5)

Methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate, a compound with the chemical identifier CAS No. 2171148-33-5, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in medicinal chemistry and drug development. The structural framework of this molecule incorporates several key functional groups, including an amino group, a bromo-substituted thiazole ring, and a chiral center, which collectively contribute to its unique chemical properties and biological activities.

The synthesis of Methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate involves a multi-step process that requires precise control over reaction conditions and reagent selection. The presence of the thiazole ring is particularly noteworthy, as thiazole derivatives are well-documented for their broad spectrum of biological activities. These activities range from antimicrobial and antifungal properties to more complex roles in modulating enzyme function and cellular signaling pathways. The incorporation of a bromo substituent further enhances the molecule's potential utility by introducing additional reactivity and selectivity in biological assays.

In recent years, there has been a surge in research focused on developing novel therapeutic agents that target specific disease pathways. Methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate has emerged as a promising candidate in this context due to its unique structural features. The chiral center at the 3-position of the propanoate moiety plays a crucial role in determining the molecule's stereochemical properties, which are often critical for biological activity. This stereochemical specificity has been a focal point in recent studies aimed at optimizing drug-like properties and improving pharmacological outcomes.

The pharmacological profile of Methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate has been extensively evaluated in various preclinical models. Initial studies have demonstrated its potential as an inhibitor of certain enzymes implicated in inflammatory responses and cancer progression. The amino group within the molecule is particularly important for its interaction with biological targets, as it can participate in hydrogen bonding and other non-covalent interactions that are essential for enzyme inhibition. Furthermore, the bromo-substituted thiazole ring has been shown to enhance binding affinity and selectivity, making this compound a valuable tool for further biochemical and pharmacological investigations.

Advances in computational chemistry have also played a pivotal role in understanding the behavior of Methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate. Molecular modeling studies have provided insights into its binding interactions with potential target proteins, helping to rationalize its observed biological activities. These computational approaches have been complemented by experimental validations, such as X-ray crystallography and NMR spectroscopy, which have confirmed the structural integrity and conformational preferences of the molecule in solution and solid states.

The development of novel synthetic methodologies has been another area of focus for researchers working with Methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate. The demand for scalable and efficient synthetic routes is driven by the need to produce sufficient quantities of the compound for both preclinical studies and potential clinical trials. Recent innovations in synthetic chemistry have enabled the streamlined preparation of this molecule, reducing both cost and environmental impact while maintaining high levels of purity and yield.

The therapeutic potential of Methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate is further underscored by its compatibility with various drug delivery systems. Researchers have explored its incorporation into liposomes, nanoparticles, and other advanced delivery platforms to enhance bioavailability and targeted delivery to specific tissues or organs. These advancements are particularly relevant in oncology research, where targeted therapies are increasingly sought to improve treatment outcomes while minimizing side effects.

In conclusion, Methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate represents a significant contribution to the field of pharmaceutical chemistry. Its unique structural features, combined with its demonstrated biological activities, make it a valuable compound for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like Methyl (3R)-3-amino-3-(5-bromo-1,3-thiazol-2-yl)propanoate will undoubtedly play an important role in shaping the future of medicine.

おすすめ記事

推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.